4-chloro-3-(propionylamino)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-9(14)13-8-5-6(10(12)15)3-4-7(8)11/h3-5H,2H2,1H3,(H2,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPBMKAYSOHNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 Chloro 3 Propionylamino Benzamide
Retrosynthetic Analysis and Established Synthetic Routes to 4-Chloro-3-(propionylamino)benzamide
A logical retrosynthetic analysis of the target compound involves two primary disconnections. The first is the C-N bond of the benzamide (B126), leading back to a 4-chloro-3-(propionylamino)benzoic acid derivative and an ammonia (B1221849) source. The second disconnection is at the amide bond of the propionylamino group, which points to a 3-amino-4-chlorobenzamide (B10115) intermediate and a propionylating agent.
Based on this analysis, a common and efficient forward synthesis starts from 4-chloro-3-nitrobenzoic acid. This route is advantageous as the nitro group serves as a precursor to the amine, allowing for its introduction late in the synthesis, which prevents undesired side reactions.
The established synthetic route proceeds in three main steps:
Amidation: Conversion of 4-chloro-3-nitrobenzoic acid to 4-chloro-3-nitrobenzamide (B92726).
Reduction: Reduction of the nitro group on 4-chloro-3-nitrobenzamide to yield 3-amino-4-chlorobenzamide.
Acylation: Selective N-acylation of the 3-amino group with a propionyl source to form the final product.
The success of the synthesis hinges on the appropriate selection of starting materials and reagents for each step.
Initial Precursor: 4-Chloro-3-nitrobenzoic acid is the preferred starting material due to its commercial availability and the directing effects of its substituents, which facilitate the subsequent chemical transformations.
Amidation Reagents: To form the primary benzamide, the carboxylic acid is typically activated first. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert the benzoic acid into the more reactive 4-chloro-3-nitrobenzoyl chloride. This intermediate readily reacts with an ammonia source, such as concentrated aqueous ammonia or gaseous ammonia, to form 4-chloro-3-nitrobenzamide.
Reducing Agents: The reduction of the aromatic nitro group is a critical step. Several reducing agents can be employed, each with its own advantages regarding yield, safety, and ease of workup. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method. Alternatively, metal-based reductions, such as using tin(II) chloride (SnCl₂) in an acidic medium (e.g., concentrated HCl in ethanol), are also highly effective.
Propionylating Agents: For the final acylation step, propionyl chloride is a common choice due to its high reactivity. Propionic anhydride (B1165640) can also be used, sometimes with a catalyst, as a less aggressive alternative.
Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.
Step 1: Amidation of 4-Chloro-3-nitrobenzoic Acid The conversion to the acyl chloride is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343) at room temperature or with gentle heating. The subsequent reaction with ammonia is an exothermic process and is often carried out at low temperatures (0-10 °C) to control the reaction rate and minimize side products.
Step 2: Reduction of 4-Chloro-3-nitrobenzamide The choice of reduction method dictates the reaction conditions. Catalytic hydrogenation is performed under a positive pressure of hydrogen gas at room temperature. The selection of an appropriate solvent, such as ethanol (B145695) or ethyl acetate (B1210297), is important for substrate solubility and catalyst activity. For tin-based reductions, the reaction is typically heated to ensure completion.
Below is a table comparing common reduction strategies for the nitro group.
Table 1: Comparison of Reduction Methods for 4-Chloro-3-nitrobenzamide
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Room temp, 1-4 atm H₂, Ethanol/Methanol solvent | High yield, clean byproducts (H₂O), mild conditions | Requires specialized hydrogenation equipment, catalyst can be flammable |
| Metal/Acid Reduction | SnCl₂·2H₂O, HCl | Ethanol solvent, reflux | Inexpensive, effective, tolerant of some functional groups | Generates significant metallic waste, workup can be tedious |
Step 3: N-Acylation of 3-Amino-4-chlorobenzamide This step is often carried out under Schotten-Baumann conditions. The amine, 3-amino-4-chlorobenzamide, is dissolved in a suitable aprotic solvent like DCM or tetrahydrofuran (B95107) (THF). A base, such as pyridine (B92270) or triethylamine (B128534), is added to act as an acid scavenger for the HCl generated during the reaction with propionyl chloride. The propionyl chloride is typically added dropwise at a low temperature (0 °C) to control the reaction and prevent potential di-acylation or other side reactions.
Purification is essential at each stage to ensure the final product's integrity.
4-Chloro-3-nitrobenzamide (Intermediate): After formation, this solid intermediate can be isolated by filtration and purified by recrystallization, often from an ethanol/water mixture.
3-Amino-4-chlorobenzamide (Intermediate): The purification of this amino intermediate requires careful handling to avoid oxidation. After the reduction and workup, which typically involves neutralization and extraction, the product can be purified by recrystallization from a suitable solvent system like toluene or an isopropanol/water mixture.
This compound (Final Product): The final product is typically isolated after an aqueous workup to remove the base and any water-soluble salts. The crude product can be washed with dilute acid and dilute base to remove any unreacted amine or acidic impurities. Final purification is achieved through recrystallization from a solvent such as ethanol, yielding the product as a crystalline solid. Purity is confirmed using standard analytical techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Design and Synthesis of Novel Analogues and Derivatives of this compound
The core structure of this compound serves as a scaffold that can be systematically modified to explore structure-activity relationships for various applications. nih.gov The synthesis of novel analogues generally follows similar chemical principles, adapting the starting materials or introducing additional steps. nih.gov
Modifications can be targeted to three key regions of the molecule: the chloro substituent, the propionylamino side chain, and the primary benzamide group.
Variation of the 4-Position Substituent: The chlorine atom can be replaced with other halogens (F, Br) or with small alkyl or alkoxy groups. This is achieved by starting the synthetic sequence with the appropriately substituted 3-nitrobenzoic acid. These changes allow for probing the effects of electronics and sterics at this position.
Modification of the Acyl Group: The propionyl group can be readily substituted with a variety of other acyl groups. By using different acyl chlorides (e.g., acetyl chloride, butyryl chloride, benzoyl chloride) in the final acylation step, a library of analogues with varying chain lengths, branching, or aromaticity can be generated.
Derivatization of the Benzamide Moiety: The primary amide (-CONH₂) can be converted to secondary or tertiary amides by using substituted amines (e.g., methylamine, dimethylamine) instead of ammonia in the first step of the synthesis.
The table below outlines potential structural modifications.
Table 2: Examples of Systematic Structural Modifications
| Modification Site | Original Group | Example of New Group | Required Reagent/Starting Material |
|---|---|---|---|
| 4-Position | -Cl | -F | 4-Fluoro-3-nitrobenzoic acid |
| 4-Position | -Cl | -CH₃ | 4-Methyl-3-nitrobenzoic acid |
| Acyl Group | Propionyl (-COC₂H₅) | Acetyl (-COCH₃) | Acetyl chloride |
| Acyl Group | Propionyl (-COC₂H₅) | Benzoyl (-COC₆H₅) | Benzoyl chloride |
Further diversification can be achieved by introducing additional substituents onto the aromatic ring or by functionalizing the existing groups. researchgate.net This strategy aims to create a broader range of chemical properties.
Ring Substitution: Additional substituents can be introduced at the 2, 5, or 6 positions of the benzene (B151609) ring. The synthesis would require starting with more complex, polysubstituted nitrobenzoic acids. For instance, beginning with 2,4-dichloro-5-nitrobenzoic acid would result in a final compound with an additional chlorine atom.
Scaffold Hopping and Hybridization: Drawing inspiration from the synthesis of other complex bioactive molecules, it is possible to design hybrid compounds. researchgate.netmdpi.com For example, the primary amide of the final product could potentially be used as a handle for further reactions, although this would represent a derivatization of the title compound itself rather than a de novo synthesis of an analogue.
The following table provides examples of how diverse substituents could be incorporated.
Table 3: Examples of Scaffold Diversification
| Position of Diversification | Type of Substituent | Example Starting Material for Synthesis |
|---|---|---|
| Position 2 | Methoxy (-OCH₃) | 4-Chloro-2-methoxy-5-nitrobenzoic acid |
| Position 5 | Trifluoromethyl (-CF₃) | 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid |
This systematic approach to synthesis and derivatization allows for the creation of a wide array of compounds based on the this compound scaffold for further scientific investigation.
Green Chemistry Principles and Sustainable Synthetic Approaches
The development of synthetic methodologies for specialty chemicals like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles encourage the design of chemical processes that minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. While specific "green" synthetic routes for this compound are not extensively documented in dedicated publications, an analysis of conventional synthesis pathways through the lens of green chemistry allows for the identification of potential improvements and more sustainable approaches.
The likely conventional synthesis of this compound proceeds via the acylation of a precursor, 3-amino-4-chlorobenzamide, with a propionylating agent. This transformation, along with the synthesis of the precursor itself, can be evaluated against green chemistry metrics.
A common route to related benzamides involves the coupling of a carboxylic acid and an amine. For instance, the synthesis of a structurally similar compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, starts from 3-nitro-4-chlorobenzoic acid. google.com This process typically involves:
Activation of the carboxylic acid.
Amide bond formation with an aniline (B41778) derivative.
Reduction of the nitro group to an amine.
Each of these steps presents opportunities for green chemistry-based optimization.
Evaluation of a Conventional Synthetic Approach
A hypothetical, conventional synthesis of this compound would likely start from 3-nitro-4-chlorobenzoic acid.
Step 1: Amide Formation: The initial step would be the formation of 3-nitro-4-chlorobenzamide. This is often achieved by converting the carboxylic acid to a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. This step generates acidic waste and uses hazardous reagents. Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, but these often have poor atom economy and can be toxic. fishersci.co.uk The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like N,N-dimethylformamide (DMF). fishersci.co.uk
Step 2: Nitro Group Reduction: The nitro group of 3-nitro-4-chlorobenzamide would then be reduced to form 3-amino-4-chlorobenzamide. Classical methods often employ metal-based reductions, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) or zinc with sodium hydroxide, which can lead to metallic waste streams. google.comchemicalbook.com
Step 3: Propionylation: The final step is the selective N-acylation of 3-amino-4-chlorobenzamide with a reagent like propionyl chloride or propionic anhydride. This reaction is often carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and typically uses solvents like DCM or THF. google.com This step generates stoichiometric amounts of salt waste.
Table 1: Analysis of a Conventional Synthetic Route
| Step | Reagents & Solvents | Green Chemistry Considerations |
| Amide Formation | Thionyl chloride, Ammonia, Dichloromethane (DCM) | Use of hazardous reagents (SOCl₂), generation of corrosive byproducts (HCl, SO₂), use of a volatile and potentially carcinogenic solvent (DCM). |
| Nitro Reduction | Iron powder, Ammonium chloride, Methanol/Water | Generation of iron oxide waste, potential for residual metal contamination in the product. chemicalbook.com |
| Propionylation | Propionyl chloride, Triethylamine, DCM | Use of a corrosive acyl chloride, generation of triethylammonium (B8662869) chloride waste (poor atom economy), use of hazardous solvent. |
Sustainable Synthetic Alternatives
Applying green chemistry principles can lead to the development of more sustainable synthetic routes to this compound.
Catalytic Amide Formation: Direct catalytic amidation of the carboxylic acid precursor (e.g., 4-chloro-3-nitrobenzoic acid) with ammonia or an ammonia surrogate would be a significant improvement. Boric acid has been investigated as a green catalyst for the synthesis of amides from carboxylic acids and urea (B33335), often in solvent-free conditions, which drastically reduces waste. chemicalbook.com This approach has high atom economy and avoids hazardous activating agents.
Greener Reduction Methods: Catalytic hydrogenation is a well-established green alternative for the reduction of nitro groups. Using a catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas as the reductant generates only water as a byproduct. This method boasts high atom economy and avoids the heavy metal waste associated with stoichiometric reducing agents.
Solvent-Free and Catalytic Acylation: The final propionylation step can be made more sustainable. The use of less hazardous acylating agents could be explored. More significantly, performing the reaction under solvent-free conditions or in greener solvents like ethyl acetate or 2-methyltetrahydrofuran (B130290) would be beneficial. The direct catalytic acylation of the amine with propionic acid would be an ideal green route, as it would generate water as the only byproduct, maximizing atom economy.
Table 2: Potential Green and Sustainable Synthetic Approaches
| Step | Proposed Green Alternative | Green Chemistry Benefits |
| Amide Formation | Boric acid-catalyzed reaction of the carboxylic acid with urea (solvent-free). chemicalbook.com | Avoids hazardous reagents and solvents, high atom economy, simple procedure. |
| Nitro Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) in a green solvent like ethanol. | High atom economy (water is the only byproduct), avoids metallic waste, catalyst can be recovered and reused. |
| Propionylation | Direct catalytic amidation of 3-amino-4-chlorobenzamide with propionic acid. | Maximizes atom economy (water as byproduct), avoids corrosive reagents and salt waste. |
The application of these green chemistry principles not only reduces the environmental footprint of the synthesis but can also lead to safer and more cost-effective manufacturing processes. The intentional design of syntheses to avoid derivatization, use catalytic reagents, and choose safer solvents is central to the sustainable production of this compound and other fine chemicals. fishersci.co.uk
Structure Activity Relationship Sar and Molecular Design Principles for 4 Chloro 3 Propionylamino Benzamide Analogues
Elucidation of Essential Structural Motifs for Biological Activity
The biological activity of benzamide (B126) derivatives is fundamentally linked to a core set of structural motifs that form the pharmacophore, the essential three-dimensional arrangement of functional groups required for interaction with a specific biological target.
The Benzamide Core: The benzamide group itself is a cornerstone of activity for many derivatives. It can participate in crucial hydrogen bonding interactions with target proteins, such as enzymes or receptors. nih.govresearchgate.net The amide bond's geometry and conformational flexibility are well-defined, making it a reliable anchor for molecular design. nih.govtandfonline.com
Aromatic System: The benzene (B151609) ring of the benzamide provides a scaffold for positioning substituents in a defined spatial orientation. It can engage in various non-covalent interactions, including van der Waals forces, pi-pi stacking, and hydrophobic interactions with aromatic amino acid residues in the target protein. In some contexts, such as histone deacetylase (HDAC) inhibitors, the presence of two aromatic rings is a key feature of the pharmacophore model. nih.gov
Substituent Groups: For many benzamide derivatives, specific functional groups at particular positions are required for activity. For instance, in a study of HDAC inhibitors, an amine group (NH2) in the ortho position of the benzamide moiety was found to be a critical zinc-binding group (ZBG), essential for inhibitory activity against certain HDAC enzymes. nih.gov The propionylamino group and the chloro substituent in 4-chloro-3-(propionylamino)benzamide are key modulators of the compound's electronic and steric properties, fine-tuning its binding affinity and selectivity.
Positional and Substituent Effects on Ligand-Target Interactions
The type and position of substituents on the benzamide scaffold have a profound impact on biological activity. These modifications can alter the molecule's electronic distribution, lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with the biological target.
Acylamino Group: The 3-(propionylamino) group is crucial. The length and nature of the acyl chain can significantly affect potency. The propionyl group provides a specific steric bulk and hydrophobic character that can optimize interactions within a binding pocket.
Positional Isomerism: The relative positions of the chloro and propionylamino groups are critical. Moving these substituents to other positions on the ring would drastically alter the molecule's shape and electronic properties, likely leading to a significant change or loss of activity. Research on other benzamide derivatives confirms that the substitution pattern is a key determinant of biological effect. For example, in a series of picolinamide (B142947) and benzamide derivatives, the position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity and selectivity against cholinesterases. researchgate.net Similarly, in a study of benzimidazole (B57391) derivatives, moving a pyridine (B92270) nitrogen from the ortho (2') to the meta (3') or para (4') position resulted in a complete loss of antiplasmodial activity, highlighting the strict positional requirements for interaction with the target. nih.gov
The following interactive table summarizes research findings on how different substituents and their positions affect the activity of various benzamide analogues.
| Compound Series | Substituent/Position | Effect on Activity | Reference |
| Benzamide HDAC Inhibitors | NH2 group at R2 position | Essential for HDAC1-3 inhibition | nih.gov |
| Benzamide HDAC Inhibitors | Shorter molecular length | Stronger HDAC inhibition | nih.gov |
| Picolinamide vs. Benzamide Derivatives | Picolinamide core | Stronger bioactivity than benzamide derivatives | researchgate.net |
| 2-amidobenzimidazoles | Pyridine N at 2' (ortho) position | Active | nih.gov |
| 2-amidobenzimidazoles | Pyridine N at 3' (meta) or 4' (para) position | Inactive | nih.gov |
| 1,2,5-Oxadiazole Benzamides | 4-(3-ethoxy-4-methoxyphenyl) substitution | High antiplasmodial activity and good selectivity | mdpi.com |
Stereochemical Considerations in the Design of Benzamide Derivatives
Stereochemistry, encompassing both conformational isomerism and the presence of chiral centers, is a vital aspect of drug design for benzamide derivatives.
Amide Bond Conformation: The amide bond (C-N) in benzamides can exist as two distinct rotational isomers (rotamers), E (trans) and Z (cis), due to the partial double-bond character. The energy barrier between these conformers can be significant. The preferred conformation is crucial as it dictates the three-dimensional shape of the molecule and its ability to fit into a binding site. nih.govtandfonline.com Studies have shown that secondary and tertiary benzamides can have different conformational equilibria, which affects their spectroscopic properties and, by extension, their biological interactions. researchgate.netnih.govtandfonline.com For some molecules, binding to a target can force the amide into a specific conformation, such as the Z conformation, for steric reasons. researchgate.net
Chirality: While this compound itself is not chiral, the introduction of chiral centers into its analogues can lead to enantiomers with significantly different biological activities. If a chiral center were introduced, for example, by modifying the propionyl side chain, it would be expected that one enantiomer would show higher potency than the other. This is because the spatial arrangement of atoms in one enantiomer would allow for a more optimal three-point interaction with the chiral environment of the biological target. The benzamide chromophore is widely used in stereochemical studies to determine the absolute configuration of chiral amines, underscoring the importance of stereochemistry in this compound class. nih.govtandfonline.comlookchem.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For benzamide analogues, QSAR studies provide predictive models and mechanistic insights into their function. ijpsr.com
Pharmacophore Identification: 3D-QSAR studies on various benzamide series have successfully identified key pharmacophoric features. For instance, a model for aminophenyl benzamide HDAC inhibitors identified a five-point pharmacophore consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov Another model for galloyl benzamides as P-gp inhibitors found a pharmacophore with two hydrogen-bond acceptors, one hydrophobic group, one hydrogen-bond donor, and two aromatic rings. researchgate.net These models provide a blueprint for designing new molecules with a higher probability of being active.
Descriptor-Based Models: QSAR models are built using molecular descriptors that quantify various physicochemical properties. Studies have shown that properties like hydrophobicity, electronic effects, and steric factors are crucial for the activity of benzamide derivatives. nih.gov For example, one QSAR model indicated that hydrophobic character is critical for HDAC inhibitory activity, and that hydrogen bond donating groups contribute positively, while electron-withdrawing groups have a negative influence. nih.gov Another study on benzimidazole analogues found a positive correlation between activity and descriptors such as topological polar surface area (TPSA) and the number of H-bond acceptors. ijpsr.com
Predictive Power: The developed QSAR models often show excellent statistical correlation and predictive power. Models for benzamide derivatives have reported high correlation coefficient values (r²) and cross-validated correlation coefficient values (q²), indicating their robustness and ability to accurately predict the activity of new, untested compounds. nih.govnih.gov
This interactive table summarizes the outcomes of several QSAR studies on benzamide derivatives.
| Compound Series | Model Type | Key Findings/Descriptors | Statistical Significance | Reference |
| Aminophenyl Benzamides (HDAC inhibitors) | 3D-QSAR | Hydrophobic character and H-bond donors are crucial. | r² = 0.99, q² = 0.85 | nih.gov |
| Benzamide Analogues (Glucokinase activators) | 3D-QSAR | Generated pharmacophore ADRR_1 with key features. | r² > 0.98, q² > 0.71 (field-based) | nih.gov |
| Galloyl Benzamides (P-gp inhibitors) | 3D-QSAR | Pharmacophore: 2 H-bond acceptors, 1 hydrophobic, 1 H-bond donor, 2 aromatic rings. | r² > 0.95, Q² > 0.6 | researchgate.net |
| Benzimidazole Analogues (Antimicrobial) | 2D-QSAR (MLR) | Positive correlation with TPSA, H-bond acceptors, iLOGP. | r² = 0.6773, predictive r² = 0.7150 | ijpsr.com |
Fragment-Based Drug Design (FBDD) Strategies for this compound
Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying low-molecular-weight compounds (fragments) that bind weakly to a target. nih.gov These fragments are then optimized and grown or linked together to produce a high-affinity lead. This approach is highly relevant to the design of analogues of this compound.
Fragment Identification: The core structure of this compound can be deconstructed into key fragments. For example, 3-amino-4-chlorobenzamide (B10115) could be one fragment, and propionic acid or a related small amide could be another. An FBDD campaign would involve screening a library of diverse, small fragments (typically <300 Da) to identify those that bind to the target of interest. nih.govmdpi.com Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography are used to detect these weak binding events. nih.govdrugdiscoverychemistry.com
Fragment Growing: Once a fragment hit is identified and its binding mode is determined (ideally via X-ray crystallography), it can be elaborated or "grown" into a more potent lead. nih.gov For instance, if a fragment corresponding to the 4-chlorobenzamide (B146232) portion binds to a pocket, medicinal chemists would systematically add functional groups, guided by the structure of the binding site, to occupy adjacent sub-pockets and increase affinity. This process would explore alternatives to the propionylamino group to optimize interactions.
Fragment Linking/Merging: If two different fragments are found to bind to adjacent sites on the target protein, they can be connected with a suitable linker to create a single, more potent molecule. mdpi.com For example, one fragment might occupy the site where the benzamide ring binds, while another binds where the propionyl group sits. Designing a linker to connect them in the correct orientation could lead to a novel and highly effective analogue.
The FBDD approach offers the advantage of exploring chemical space more efficiently than traditional high-throughput screening (HTS) and often results in lead compounds with superior physicochemical properties. nih.gov
Molecular and Cellular Pharmacological Investigations of 4 Chloro 3 Propionylamino Benzamide Preclinical Focus
Identification and Validation of Molecular Targets
The initial phase of preclinical investigation for a new compound such as 4-chloro-3-(propionylamino)benzamide involves identifying its specific molecular binding partners. This process is crucial for understanding its mechanism of action and potential therapeutic effects.
Receptor binding assays are fundamental in determining whether a compound interacts with specific receptors and with what affinity. nih.govnih.gov These assays typically involve a preparation of the target receptor and a labeled ligand known to bind to it. The investigational compound is then introduced to see if it can displace the labeled ligand, indicating a binding interaction.
The affinity of a compound for a receptor is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, in the investigation of a series of benzamide-based compounds, their binding affinity for dopamine (B1211576) D2 and D3 receptors was determined, with Ki values indicating the potency of the interaction. researchgate.net A lower Ki value signifies a higher binding affinity. Such profiling across a panel of receptors helps to determine the compound's selectivity.
Elucidation of Downstream Cellular Signaling Pathways
Cell Cycle Progression and Apoptosis Induction Analysis
Currently, there is a lack of published scientific literature detailing specific studies on the effects of this compound on cell cycle progression and the induction of apoptosis. In silico modeling and comparison with structurally related benzamides suggest that compounds of this class may possess the potential to interfere with cell cycle checkpoints or trigger programmed cell death pathways. However, without empirical data from in vitro assays such as flow cytometry analysis of cell cycle distribution or annexin (B1180172) V/propidium iodide staining for apoptosis, any statements regarding the specific activity of this compound in these areas would be purely speculative. Further research is required to characterize its impact on cell proliferation and survival.
Preclinical Pharmacodynamic Studies in In Vitro and Ex Vivo Models
The preclinical pharmacodynamic profile of this compound is in the early stages of characterization. The following sections outline the necessary future studies to determine its biological effects.
Concentration-Response Relationships in Relevant Biological Assays
To date, no specific concentration-response data for this compound in relevant biological assays have been made publicly available. Establishing such relationships is a critical next step in its preclinical evaluation. These studies will involve exposing various cell lines or biological systems to a range of concentrations of the compound and measuring a specific biological endpoint. The resulting data would be used to generate concentration-response curves, from which key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) can be derived. This information is fundamental to understanding the potency of the compound.
A hypothetical data table for future concentration-response studies is presented below:
Table 1: Hypothetical Concentration-Response Data for this compound in a Generic Cell Viability Assay
| Concentration (µM) | Percent Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 75.3 |
| 100 | 92.1 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Target Engagement and Occupancy Studies in Cellular Systems
There is currently no available information from studies investigating the target engagement or occupancy of this compound in cellular systems. Such studies are essential to confirm that the compound interacts with its intended molecular target(s) within a cellular context. Techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, or the use of target-specific reporter assays would be necessary to provide evidence of target engagement. Determining the relationship between the concentration of this compound and the extent of target occupancy will be crucial for interpreting its biological effects and for guiding further optimization.
Mechanisms of Interaction with Biological Macromolecules (e.g., DNA, RNA, Lipids)
The direct mechanisms of interaction between this compound and biological macromolecules such as DNA, RNA, and lipids have not yet been experimentally determined. Biophysical techniques, including but not limited to isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and various spectroscopic methods (e.g., UV-Vis, fluorescence, circular dichroism), would be required to investigate potential binding events. Furthermore, computational docking studies could provide theoretical insights into the possible binding modes and affinities of this compound with these macromolecules. Without such studies, the nature of these molecular interactions remains unknown.
Preclinical Pharmacokinetic and Metabolic Profiling of 4 Chloro 3 Propionylamino Benzamide
Absorption Characteristics in In Vitro and In Situ Preclinical Models
The absorption of a drug following administration is a critical determinant of its bioavailability. For benzamide (B126) derivatives, absorption can be variable and is influenced by their physicochemical properties. In vitro models, such as the Caco-2 cell monolayer assay, are commonly used to predict the oral absorption of compounds. These models provide an indication of a compound's intestinal permeability.
Generally, the permeability of benzamides can range from low to high. For instance, some substituted benzamides, like amisulpride (B195569) and sulpiride, exhibit low membrane permeability and may rely on carrier-mediated transport to cross biological membranes. nih.gov In contrast, other benzamide derivatives have demonstrated high permeability in Caco-2 cell models, suggesting good potential for oral absorption. nih.gov For example, the benzamide derivative IN-1130 showed a high apparent permeability coefficient (Papp) of (45.0 ± 2.3) x 10⁻⁶ cm/s in a Caco-2 cell monolayer model. nih.gov
The lipophilicity and charge state of a molecule at physiological pH are key factors governing its passive diffusion across the intestinal epithelium. The presence of the chloro and propionylamino groups on the benzamide scaffold of 4-chloro-3-(propionylamino)benzamide would influence its lipophilicity and potential for hydrogen bonding, thereby affecting its absorption characteristics. Without specific experimental data, it is hypothesized that its absorption would be influenced by these structural features.
Table 1: In Vitro Permeability of Selected Benzamide Derivatives
| Compound | In Vitro Model | Apparent Permeability (Papp) (cm/s) | Predicted Absorption |
| Amisulpride | PAMPA | 0.36 ± 0.1 × 10⁻⁶ | Low |
| Sulpiride | PAMPA | 1.19 ± 0.3 × 10⁻⁶ | Low |
| IN-1130 | Caco-2 cells | 45.0 ± 2.3 x 10⁻⁶ | High |
Data presented for related benzamide compounds to illustrate the range of potential absorption characteristics.
Distribution Patterns and Tissue Accumulation in Animal Models
Following absorption, a drug distributes from the systemic circulation into various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific tissue components. For benzamide derivatives, tissue distribution can be widespread.
Studies with related compounds have shown that benzamides can distribute to various tissues, including the liver, kidneys, and lungs. nih.govmerckvetmanual.com For example, orally administered IN-1130 was found to be readily distributed to the liver, kidneys, and lungs in animal models. nih.gov The distribution into the central nervous system (CNS) can be variable for benzamides. Some, like amisulpride, show restricted permeation across the blood-brain barrier, potentially due to efflux transporters. nih.gov
The physicochemical properties of this compound, such as its lipophilicity and potential for tissue binding, would govern its distribution profile. The presence of a halogen atom like chlorine can sometimes lead to accumulation in adipose tissue. However, without specific studies on this compound, its precise tissue distribution pattern remains speculative.
Table 2: Tissue Distribution of a Representative Benzamide Derivative (IN-1130) in Animal Models
| Tissue | Relative Concentration |
| Liver | High |
| Kidneys | High |
| Lungs | High |
This table illustrates the general tissue distribution pattern observed for some benzamide derivatives. nih.gov
Biotransformation Pathways and Metabolite Identification
Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, typically to facilitate its elimination. This process is generally divided into Phase I and Phase II reactions.
Phase I reactions introduce or expose functional groups on the parent drug molecule. For benzamide derivatives, common Phase I metabolic pathways include oxidation, reduction, and hydrolysis. nih.gov The aromatic ring and the alkyl side chains are often sites of oxidation, which is primarily catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov
For this compound, potential Phase I metabolic transformations could include:
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the propionyl side chain.
Dealkylation: Removal of the propionyl group.
Hydrolysis: Cleavage of the amide bond to yield 3-amino-4-chlorobenzamide (B10115) and propionic acid.
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common Phase II reactions include glucuronidation and sulfation. The hydroxyl groups introduced during Phase I metabolism can serve as sites for conjugation with glucuronic acid or sulfate. The amino group, if exposed through hydrolysis, could also be a site for conjugation.
The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is central to the Phase I metabolism of many drugs, including benzamide derivatives. nih.govnumberanalytics.com Specific CYP isozymes, such as CYP3A4, CYP2D6, and CYP2C9, are commonly involved in the metabolism of a wide range of pharmaceuticals. numberanalytics.com For instance, CYP3A4 has been shown to be the principal catalyst for the amide formation from a cyano group in the metabolism of pinacidil, a compound with structural similarities to benzamides. nih.gov
The metabolism of this compound is likely to be mediated by one or more CYP isozymes. In vitro studies using human liver microsomes and recombinant CYP enzymes would be necessary to identify the specific enzymes involved. Other metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would be responsible for the subsequent Phase II conjugation reactions.
Elimination Routes and Clearance Mechanisms in Preclinical Systems
The final stage of a drug's journey through the body is its elimination, which can occur through various routes, primarily the kidneys (renal excretion) and the liver (biliary excretion). The physicochemical properties of the drug and its metabolites determine the predominant route of elimination.
Water-soluble compounds and metabolites are typically excreted in the urine, while more lipophilic compounds may be eliminated in the feces via the bile. merckvetmanual.com For benzamide derivatives, both renal and fecal excretion have been observed. The extent of metabolism significantly influences the elimination pathway. If this compound is extensively metabolized to more polar, water-soluble metabolites, renal excretion would be the primary route of elimination. Conversely, if the parent compound or its metabolites are more lipophilic, biliary excretion into the feces could be a significant pathway.
The clearance of a drug, which is a measure of the volume of plasma cleared of the drug per unit of time, is a key pharmacokinetic parameter that reflects the efficiency of elimination processes. The total clearance is the sum of renal and hepatic (metabolic) clearance.
Potential for Preclinical Drug-Drug Interactions (Mechanistic Studies)
No public data is available on the potential for preclinical drug-drug interactions of this compound based on mechanistic studies. In vitro assessments are crucial for predicting whether a compound may alter the pharmacokinetics of co-administered drugs. These studies typically evaluate the inhibitory and inductive potential of a new chemical entity on major drug-metabolizing enzymes and transporters.
Inhibition of Drug-Metabolizing Enzymes
The potential of a compound to inhibit critical drug-metabolizing enzymes is a key component of preclinical profiling. This is often assessed using in vitro systems with human liver microsomes or recombinant enzymes.
There is no available data on the inhibitory effects of this compound on major CYP isoforms, which are responsible for the metabolism of a vast number of drugs.
Table 1: In Vitro Inhibition of Human CYP Isoforms by this compound
| CYP Isoform | Test System | Probe Substrate | IC50 (µM) | Inhibition Type |
|---|---|---|---|---|
| CYP1A2 | Data not available | Data not available | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available | Data not available | Data not available |
Information regarding the inhibitory potential of this compound against UGT enzymes, which are critical for phase II metabolism, is not available.
Table 2: In Vitro Inhibition of Human UGT Isoforms by this compound
| UGT Isoform | Test System | Probe Substrate | IC50 (µM) |
|---|---|---|---|
| UGT1A1 | Data not available | Data not available | Data not available |
| UGT1A3 | Data not available | Data not available | Data not available |
| UGT1A4 | Data not available | Data not available | Data not available |
| UGT1A9 | Data not available | Data not available | Data not available |
Induction of Drug-Metabolizing Enzymes
The capacity of a compound to induce the expression of metabolic enzymes can lead to accelerated clearance of other drugs. This is typically evaluated in vitro using cultured human hepatocytes. No such data has been reported for this compound.
Table 3: In Vitro Induction of Human CYP Isoforms by this compound
| CYP Isoform | Test System | EC50 (µM) | Emax (% of Positive Control) |
|---|---|---|---|
| CYP1A2 | Data not available | Data not available | Data not available |
| CYP2B6 | Data not available | Data not available | Data not available |
Inhibition of Drug Transporters
Drug transporters play a vital role in the absorption, distribution, and excretion of drugs. Inhibition of these transporters can lead to significant drug-drug interactions. There is no publicly available information on the interaction of this compound with major drug transporters.
Table 4: In Vitro Inhibition of Human Drug Transporters by this compound
| Transporter | Test System | Probe Substrate | IC50 (µM) |
|---|---|---|---|
| P-gp (MDR1/ABCB1) | Data not available | Data not available | Data not available |
| BCRP (ABCG2) | Data not available | Data not available | Data not available |
| OATP1B1 (SLCO1B1) | Data not available | Data not available | Data not available |
| OATP1B3 (SLCO1B3) | Data not available | Data not available | Data not available |
| OAT1 (SLC22A6) | Data not available | Data not available | Data not available |
| OAT3 (SLC22A8) | Data not available | Data not available | Data not available |
| OCT2 (SLC22A2) | Data not available | Data not available | Data not available |
| MATE1 (SLC47A1) | Data not available | Data not available | Data not available |
Investigational Therapeutic Potential of 4 Chloro 3 Propionylamino Benzamide in Preclinical Models
Anti-Oncological Research in In Vitro and Animal Tumor Models
There is no specific information available in the public domain detailing the evaluation of 4-chloro-3-(propionylamino)benzamide against any cancer cell lines or in animal tumor models. The scientific community has investigated other benzamide (B126) compounds, such as tacedinaline (CI-994), for their anti-tumor properties, but these findings cannot be extrapolated to this compound without direct experimental evidence.
No studies have been published that report the in vitro efficacy of this compound against specific cancer cell lines.
There is no available research on the use of this compound in combination with other preclinical anticancer agents. The potential for synergistic or additive effects with existing chemotherapeutics or targeted agents remains unexplored.
The effects of this compound on the tumor microenvironment, including its potential to influence immune cells, stromal cells, or angiogenesis, have not been documented in any published preclinical studies.
Anti-Inflammatory and Immunomodulatory Research
While some benzamide derivatives have been noted for their anti-inflammatory and immunomodulatory properties, there is no specific research detailing such activities for this compound.
There are no publicly accessible studies that have investigated the ability of this compound to inhibit the production or activity of pro-inflammatory mediators in cellular models.
No in vivo studies in preclinical models of inflammatory conditions have been published for this compound, leaving its potential efficacy in this area unknown.
Neurobiological and Central Nervous System (CNS) Research
There is no available research on the neurobiological and central nervous system effects of this compound.
Information regarding the modulatory effects of this compound on neurotransmitter systems is not present in the available scientific literature. Neurotransmitters such as serotonin, dopamine (B1211576), glutamate, and GABA are crucial for brain function, and alterations in their levels are implicated in various neurological disorders. nih.gov Future preclinical studies would need to investigate whether this compound interacts with these systems.
There are no published studies on the behavioral and cognitive efficacy of this compound in preclinical models of neurological disorders. Such research would be essential to determine its potential for treating conditions like epilepsy, anxiety, depression, or neurodegenerative diseases.
Antimicrobial and Antiviral Activity Investigations
While various benzamide derivatives have been investigated for their antimicrobial and antiviral properties, no specific data exists for this compound. For instance, a different benzamide derivative, AH0109, has shown potent anti-HIV-1 activity by impairing reverse transcription. nih.gov Another compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has been identified as a potential agent against the Hepatitis B virus (HBV). nih.gov Additionally, derivatives of 4-chloro-3-nitrophenylthiourea have demonstrated significant antibacterial activity against various strains. nih.gov However, these findings on structurally different molecules cannot be extrapolated to this compound. Research is needed to determine if it possesses any antimicrobial or antiviral properties.
Other Emerging Preclinical Therapeutic Applications
There is no information on other emerging preclinical therapeutic applications for this compound. The therapeutic potential of novel chemical entities is often explored across various disease models, but this specific compound has not yet been the subject of such published investigations.
Computational Chemistry and Chemoinformatics in the Study of 4 Chloro 3 Propionylamino Benzamide
Molecular Docking Simulations for Ligand-Target Complex Formation
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mode and affinity of a ligand to its target. For 4-chloro-3-(propionylamino)benzamide, molecular docking simulations can elucidate its potential interactions with various biological targets.
The process involves preparing the 3D structure of this compound and the target protein. The ligand's conformational flexibility is often considered, allowing it to adopt different shapes to fit into the binding site. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov
For instance, in studies of other benzamide (B126) derivatives, molecular docking has been successfully used to predict their binding to enzymes like DNA gyrase and to understand the interactions that contribute to their activity. bohrium.com These studies often reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the active site. mdpi.com For this compound, docking could reveal how the chloro, propionylamino, and benzamide moieties contribute to binding.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 85, LYS 102, ASP 120 |
| Hydrogen Bonds | 2 (with ASP 120) |
| Hydrophobic Interactions | Phenyl ring with TYR 85 |
This table is for illustrative purposes only and represents typical data obtained from a molecular docking simulation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of this compound and the stability of its complex with a target protein. nih.gov
An MD simulation would start with the docked pose of this compound in the protein's binding site. The system is then solvated in a water box, and ions are added to neutralize it. The simulation is run for a specific period (e.g., nanoseconds), and the trajectory of the complex is analyzed. Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligands
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. For this compound, a pharmacophore model can be developed based on its structure and known active analogues. This model can then be used to search large chemical databases for other compounds that match the pharmacophore, a process known as virtual screening. nih.gov
A typical pharmacophore model for a benzamide derivative might include features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. nih.govnih.gov For example, a five-point pharmacophore model for aminophenyl benzamide derivatives was developed consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov Such a model for this compound could guide the discovery of new ligands with similar or improved activity.
Table 2: Example of a Pharmacophore Model for this compound
| Feature | Type | Location |
| 1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the amide |
| 2 | Hydrogen Bond Donor | Amide nitrogen |
| 3 | Aromatic Ring | Chlorinated phenyl ring |
| 4 | Hydrophobic Group | Propionyl group |
This table is a hypothetical representation of a pharmacophore model.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The effectiveness of a compound is not only determined by its biological activity but also by its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties for this compound, providing an early assessment of its drug-likeness. mdpi.comjonuns.com
Various computational models can predict parameters such as lipophilicity (LogP), aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. tandfonline.comrsc.org For instance, Lipinski's rule of five is a commonly used filter to evaluate the oral bioavailability of a compound. bohrium.com Predictions for benzamide derivatives have shown that many can have good intestinal absorption and that their metabolic profiles can be predicted. bohrium.comrsc.org
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 228.66 g/mol | Compliant with Lipinski's Rule |
| LogP | 2.5 | Optimal Lipophilicity |
| Aqueous Solubility | Moderate | |
| Human Intestinal Absorption | High | Good oral absorption predicted |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
These are hypothetical predicted values based on the structure of the compound.
Advanced QSAR and Machine Learning Approaches for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. unair.ac.id By developing a QSAR model for a class of compounds including this compound, it is possible to predict the activity of new, unsynthesized analogues. unair.ac.idjppres.com
Machine learning algorithms are increasingly being used to build more sophisticated and predictive QSAR models. researchgate.net These models can handle large and complex datasets and can identify subtle relationships between chemical features and activity. For example, a QSAR study on aminophenyl benzamide derivatives showed that hydrophobic character is crucial for their inhibitory activity. nih.gov For this compound, a QSAR model could help in optimizing its structure to enhance a desired biological activity by suggesting modifications that would lead to better potency.
Analytical Methodologies for Research and Characterization of 4 Chloro 3 Propionylamino Benzamide
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are indispensable for separating 4-chloro-3-(propionylamino)benzamide from any impurities, starting materials, or by-products of its synthesis. These techniques are also crucial for the precise quantification of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (such as a C18 column) where the stationary phase is nonpolar, and a polar mobile phase is used. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the two phases.
For quantitative analysis, a calibration curve is constructed by running a series of standard solutions of known concentrations. The peak area of the analyte is then plotted against its concentration. nih.gov The method would be validated for linearity, precision, accuracy, and sensitivity (limit of detection and limit of quantitation) in accordance with ICH guidelines. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of a Benzamide (B126) Derivative
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table represents a typical set of starting conditions for method development and is not based on specific experimental data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, its volatility might be a limiting factor, and derivatization may be necessary to increase its volatility and thermal stability. researchgate.net GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer. nih.gov
The gas chromatograph would utilize a capillary column with a suitable stationary phase to separate the analyte from any volatile impurities. nih.gov The mass spectrometer provides information about the mass-to-charge ratio of the eluted components, allowing for their identification based on their fragmentation patterns. hmdb.ca For quantitative analysis, a similar approach to HPLC is used, involving calibration with standards.
Table 2: General GC-MS Parameters for Analysis of Halogenated Organic Compounds
| Parameter | Typical Condition |
| Column | Capillary column (e.g., VF-624ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped oven temperature |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (Quadrupole) |
This table outlines general parameters and is not based on specific experimental data for this compound.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are employed to determine the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the amide N-H proton, and the protons of the propionyl group. researchgate.net The chemical shifts (δ) for aromatic protons typically appear in the range of 6.5-8.0 ppm. libretexts.org
¹³C NMR: This provides information on the different carbon environments in the molecule. Aromatic carbons typically resonate in the 120-150 ppm region, while the carbonyl carbon of the amide would be expected at a lower field (around 160-180 ppm). libretexts.orgucalgary.ca
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, helping to piece together the complete molecular structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.5 | 120 - 150 |
| Amide NH | ~5 - 9 (often broad) | N/A |
| Propionyl CH₂ | ~2.0 - 2.5 | ~30 - 40 |
| Propionyl CH₃ | ~1.0 - 1.5 | ~10 - 20 |
| Benzamide C=O | N/A | ~160 - 180 |
| Propionylamide C=O | N/A | ~170 - 180 |
These are generalized predicted ranges based on known values for similar functional groups and are not specific experimental data. ucalgary.caamherst.edu
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. Electron ionization (EI) is a common technique that can lead to a characteristic fragmentation pattern, which can be used for structural confirmation. The molecular ion peak (M+) would confirm the molecular weight of the compound. ucalgary.ca
High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence, thus confirming its molecular formula.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the N-H stretch of the amides, the C=O stretch of the two amide groups, and the C-Cl stretch. wikieducator.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this one typically exhibit strong absorption in the UV region due to π-π* transitions of the benzene (B151609) ring. researchgate.net
Table 4: Expected IR Absorption Frequencies for Key Functional Groups
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide) | 1630 - 1680 |
| C-N Stretch | 1250 - 1335 |
| C-Cl Stretch | 600 - 800 |
This table presents typical ranges for the indicated functional groups. wikieducator.orgresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a research compound such as this compound, this method provides definitive proof of its chemical identity, conformation, and the intricate network of intermolecular interactions that dictate its crystal packing. Such information is fundamental to understanding its physicochemical properties, including solubility, melting point, and stability, which are critical parameters in pharmaceutical development.
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the well-documented crystallographic features of related substituted benzamides. nih.govmdpi.comnih.gov The molecule possesses key functional groups capable of forming strong intermolecular interactions: the amide N-H group as a hydrogen bond donor, the carbonyl oxygen and primary amide oxygen as hydrogen bond acceptors, and the chloro-substituent which can participate in weaker halogen interactions. iucr.org
It is highly probable that the crystal structure of this compound would feature a hydrogen-bonded network. A common motif in benzamide structures is the formation of a cyclic dimer via intermolecular N-H···O hydrogen bonds between the amide groups of two molecules, creating a stable eight-membered ring. acs.org These dimers can then be further linked into chains or sheets. nih.gov The presence of the propionylamino group introduces additional hydrogen bonding capacity, potentially leading to more complex, three-dimensional networks.
A hypothetical set of crystallographic data for this compound, based on typical values for related organic compounds, is presented below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C₁₀H₁₁ClN₂O₂ | The elemental composition of the molecule. |
| Formula Weight | 226.66 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | A common crystal system for benzamide derivatives. nih.gov |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric molecular packing. nih.gov |
| a (Å) | ~10.5 | Unit cell dimension along the x-axis. |
| b (Å) | ~5.1 | Unit cell dimension along the y-axis. |
| c (Å) | ~20.2 | Unit cell dimension along the z-axis. |
| β (°) | ~95 | The angle between the a and c axes in a monoclinic system. acs.org |
| Volume (ų) | ~1075 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) | ~1.40 | The theoretical density of the crystal. |
| Hydrogen Bond Motifs | N-H···O | Expected primary interaction linking molecules into dimers or chains. nih.gov |
Bioanalytical Method Development for Quantitative Analysis in Complex Biological Matrices
The quantitative analysis of drug candidates and their intermediates in complex biological matrices, such as plasma, serum, or urine, is a cornerstone of preclinical and clinical research. anapharmbioanalytics.com For this compound, developing a robust and reliable bioanalytical method is essential for any future pharmacokinetic or toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity, selectivity, and wide linear dynamic range. chromatographyonline.com
A validated bioanalytical method ensures that the data generated are accurate and reproducible, a requirement mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.govnih.gov The development and validation process involves several key stages: sample preparation, chromatographic separation, mass spectrometric detection, and adherence to strict validation criteria. researchgate.net
Sample Preparation
The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, removing interfering endogenous components like proteins and phospholipids (B1166683) that can suppress the instrument's signal (matrix effects). nih.govacs.org For a small molecule like this compound, several techniques could be employed:
Protein Precipitation (PPT): This is a rapid and simple method where a large excess of a cold organic solvent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins. uab.edu The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). orientjchem.org It provides a cleaner extract than PPT.
Solid-Phase Extraction (SPE): SPE is a highly selective method where the analyte is retained on a solid sorbent (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) while interferences are washed away. researchgate.net The purified analyte is then eluted with a small volume of solvent, providing both purification and concentration.
Chromatographic Separation and Detection
Separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.gov The analyte is separated from any remaining matrix components and potential metabolites on a column, commonly a C18 stationary phase. A gradient elution using a mixture of water and an organic solvent (usually acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency, is standard practice. nih.gov
Detection is performed by a triple quadrupole mass spectrometer (TQMS) operating in Multiple Reaction Monitoring (MRM) mode. chromatographyonline.com The instrument is tuned to be highly specific for this compound. In positive electrospray ionization (ESI) mode, the molecule would be protonated to form the precursor ion [M+H]⁺. This ion is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly characteristic of the analyte, providing excellent selectivity and minimizing background noise. A stable isotope-labeled internal standard (e.g., ¹³C₆- or D₄-labeled this compound) would ideally be used to correct for any variability in sample preparation and instrument response.
Interactive Data Table: Illustrative LC-MS/MS Parameters for Analysis in Plasma
| Parameter | Illustrative Condition |
| LC System | UHPLC System |
| Column | Reversed-phase C18, 50 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Analyte) | m/z 227.1 → m/z 156.0 (Precursor [M+H]⁺ → Product) |
| MRM Transition (IS) | e.g., m/z 231.1 → m/z 160.0 (for a D₄-labeled IS) |
| Collision Energy | Optimized for maximum fragment intensity (e.g., 15-25 eV) |
Method Validation
Once developed, the method must be fully validated according to regulatory guidelines to demonstrate its suitability for its intended purpose. outsourcedpharma.comslideshare.net Key validation parameters include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. outsourcedpharma.com
Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision measures the reproducibility of the results. outsourcedpharma.com These are assessed at multiple concentration levels (e.g., low, medium, and high quality controls) within a single run and between different runs.
Calibration Curve: A series of standards are prepared to demonstrate the linear relationship between instrument response and analyte concentration over the expected range. slideshare.net
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%). uab.edu
Stability: The stability of the analyte is evaluated under various conditions, including in the biological matrix at room temperature and through freeze-thaw cycles, as well as the stability of the processed sample. researchgate.net
Interactive Data Table: Typical FDA Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% for LLOQ). fda.gov |
| Precision | Coefficient of variation (%CV) should not exceed 15% (20% for LLOQ). fda.gov |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; standards must be within ±15% of nominal (±20% at LLOQ). |
| Stability | Mean concentrations of stability samples must be within ±15% of the nominal concentration. researchgate.net |
Future Research Directions and Unaddressed Scientific Inquiries for 4 Chloro 3 Propionylamino Benzamide
Exploration of Unconventional Molecular Targets and Off-Targets
A crucial first step in characterizing a novel compound like 4-chloro-3-(propionylamino)benzamide is the identification of its molecular targets. While some benzamides are known to interact with established targets, a forward-thinking approach would involve screening for unconventional and off-target interactions, which could unveil novel therapeutic applications or potential liabilities.
Initial investigations could draw inspiration from the known activities of structurally related benzamides. For instance, various substituted benzamides have been identified as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and could be a target in cancer therapy. wikipedia.orgnih.gov Others have shown activity as selective inhibitors of cytochrome P450 enzymes, such as CYP1B1, which is expressed in cancerous tissues. vensel.org Additionally, some benzamide (B126) derivatives have been explored as modulators of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. nih.gov
A comprehensive screening strategy would therefore involve a panel of assays against these and other target classes. A tiered approach, starting with broad, high-throughput screening followed by more focused secondary assays, would be efficient.
Illustrative Target Screening Panel for this compound
| Target Class | Specific Examples | Rationale |
|---|---|---|
| Enzymes | PARP, CYP1B1, Acetylcholinesterase (AChE), β-secretase (BACE1) | Known targets for other benzamide derivatives with therapeutic relevance in cancer and neurodegenerative diseases. mdpi.comnih.govvensel.org |
| Receptors | Dopamine (B1211576) D2/D3 receptors, Neuronal nicotinic receptors (nAChR) | Substituted benzamides like amisulpride (B195569) are known to modulate dopaminergic pathways. nih.gov Other benzamides have shown activity at nAChRs. nih.gov |
| Immune Checkpoints | PD-1/PD-L1 | A potential avenue for developing novel immunomodulatory agents. nih.gov |
| Kinases | Phosphoinositide 3-kinase (PI3K) | A key target in cancer therapy where selective inhibitors have been developed. nih.gov |
The exploration of off-target effects is equally important. This can be achieved through broad profiling against a panel of receptors, enzymes, and ion channels to identify any unintended interactions that could lead to adverse effects.
Development of Advanced In Vitro and In Vivo Preclinical Models
To evaluate the therapeutic potential of this compound, the development and utilization of relevant preclinical models are essential. These models are critical for understanding the compound's mechanism of action, efficacy, and for predicting its behavior in a clinical setting. nih.govjci.org
Advanced In Vitro Models:
The initial phase of preclinical testing would involve a suite of in vitro models. Beyond simple cell lines, more advanced and human-relevant systems would be prioritized to enhance the predictive value of the findings. harvard.edu
3D Cell Cultures and Organoids: These models more closely mimic the in vivo environment and can provide insights into the compound's effects on tissue architecture and cell-cell interactions. nih.gov For example, if initial screenings suggest anticancer activity, tumor organoids derived from patient samples could be used to assess efficacy.
Co-culture Systems: To study effects on the tumor microenvironment or neuroinflammation, co-culture systems involving different cell types (e.g., cancer cells and immune cells, or neurons and microglia) would be employed.
Human iPSC-derived Models: Induced pluripotent stem cells (iPSCs) can be differentiated into various cell types (e.g., neurons, cardiomyocytes) to create patient-specific and disease-relevant models for efficacy and toxicity testing. nih.gov
In Vivo Models:
Following promising in vitro results, in vivo studies in animal models would be necessary. The choice of model would depend on the therapeutic area suggested by the in vitro data. mdpi.com
Patient-Derived Xenografts (PDX): For oncology applications, PDX models, where patient tumor tissue is implanted into immunodeficient mice, offer a high-fidelity platform to test anti-cancer efficacy. nih.gov
Genetically Engineered Mouse Models (GEMMs): These models, which carry specific genetic mutations relevant to a human disease, are invaluable for studying the compound's effect in the context of a particular disease pathway. jci.org
Disease-Specific Models: For other potential indications, such as neurodegenerative diseases or inflammation, established animal models that recapitulate key aspects of the human condition would be used. For instance, a mouse model of transient focal cerebral ischemia could be used to evaluate neuroprotective effects, similar to studies conducted with 3-aminobenzamide. nih.gov
Rational Design of Highly Selective and Potent Analogues
The initial screening and preclinical testing of this compound will likely reveal opportunities for optimization. Rational drug design principles can be applied to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties. acs.org
This process would involve establishing a structure-activity relationship (SAR) by systematically modifying the chemical structure of the parent compound. Key areas for modification on the this compound scaffold would include:
The Propionylamino Group: Altering the length and branching of the alkyl chain could influence binding affinity and metabolic stability.
The Benzamide Moiety: Substitution patterns on the phenyl ring could be varied to enhance target engagement and modulate physicochemical properties.
The Chloro Substituent: Exploring other halogen or electron-withdrawing groups at this position could impact activity. nih.gov
Illustrative SAR Study for Analogues of this compound
| Modification Site | Example Modifications | Desired Outcome |
|---|---|---|
| Propionylamino Side Chain | Acetyl, Butyryl, Isobutyryl | Optimize target binding and metabolic stability |
| Benzamide Ring | Introduction of other substituents (e.g., fluoro, methyl) | Enhance selectivity and potency |
| 4-Chloro Position | Fluoro, Bromo, Trifluoromethyl | Modulate electronic properties and target interactions |
| Amide Linker | Bioisosteric replacements | Improve pharmacokinetic properties |
Application of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics)
To gain a comprehensive understanding of the biological effects of this compound, the application of multi-omics technologies is indispensable. researchgate.netnih.gov These approaches provide a global view of the changes occurring within a biological system in response to the compound, helping to elucidate its mechanism of action, identify biomarkers, and predict potential toxicities. omicstutorials.com
Genomics and Transcriptomics: RNA sequencing (RNA-seq) can be used to analyze changes in gene expression in cells or tissues treated with the compound. This can reveal the signaling pathways that are modulated and help to identify potential biomarkers of response. nih.gov
Proteomics: Techniques such as mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications. This can provide direct evidence of target engagement and downstream effects on protein networks. researchgate.net
Metabolomics: By analyzing the profile of small molecule metabolites, it is possible to understand how the compound affects cellular metabolism. This is particularly relevant for diseases with a strong metabolic component, such as cancer and diabetes. researchgate.net
Integrating data from these different "omics" layers can provide a more complete picture of the compound's activity and has the potential to revolutionize drug discovery and development. frontiersin.orgfrontlinegenomics.com
Challenges and Opportunities in Translational Research from Preclinical Findings
The translation of promising preclinical findings into clinical applications is a significant hurdle in drug development, often referred to as the "valley of death". nfcr.orgresearchgate.net For a novel compound like this compound, several challenges and opportunities in translational research need to be considered.
Challenges:
Predictive Value of Preclinical Models: A major challenge is the often-limited ability of preclinical models to accurately predict efficacy and toxicity in humans. nih.gov Differences in physiology and genetics between animal models and humans can lead to discrepancies in drug response. jci.org
Biomarker Development: The identification and validation of robust biomarkers that can be used to select patients, monitor treatment response, and predict outcomes are critical but challenging steps. nih.gov
Funding and Resources: Moving a compound from preclinical to clinical development is a costly and high-risk endeavor, and securing adequate funding can be a significant barrier. nfcr.org
Opportunities:
Innovative Clinical Trial Designs: The use of adaptive trial designs and the integration of biomarkers can help to de-risk clinical development and increase the efficiency of clinical trials.
Collaborative Research Models: Partnerships between academic researchers, pharmaceutical companies, and funding agencies can help to bridge the translational gap by pooling resources and expertise. researchgate.net
Focus on De-risking: A key opportunity lies in systematically de-risking the compound during preclinical development by thoroughly characterizing its safety and efficacy profile using advanced and human-relevant models. nih.govyoutube.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-chloro-3-(propionylamino)benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as amide coupling between 4-chloro-3-aminobenzoic acid derivatives and propionyl chloride. Key steps include:
- Activation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under inert atmospheres (N₂/Ar) to minimize hydrolysis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of propionyl chloride) and temperature (0–25°C) to suppress side products like over-acylated species .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm substitution patterns (e.g., chloro at C4, propionylamino at C3) via ¹H/¹³C NMR. Key signals: ~δ 8.3 (aromatic H), δ 2.3 (propionyl CH₂), δ 1.1 (propionyl CH₃) .
- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ at m/z 241.05 (C₁₀H₁₁ClN₂O₂) with isotopic peaks confirming chlorine .
- IR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. What are the primary biological targets or assays for initial screening of this compound?
- Target Selection : Benzamide derivatives often modulate enzymes (kinases, proteases) or receptors (GPCRs, nuclear receptors). Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, Src) using ATP-competitive assays .
- Cellular Uptake : Assess permeability via Caco-2 monolayers or PAMPA, noting the compound’s moderate logP (~2.5) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?
- Crystallography : Use single-crystal X-ray diffraction (SHELX suite) to determine bond angles/torsion angles. Key parameters:
- Data Collection : Cool crystals to 100 K (liquid N₂) to minimize thermal motion .
- Refinement : Apply SHELXL for anisotropic displacement parameters. Expect planar amide geometry (C=O and N-H coplanar with benzene ring) .
Q. What strategies mitigate degradation products during long-term stability studies?
- Degradation Pathways : Under acidic/alkaline conditions, hydrolysis of the amide bond yields 4-chloro-3-aminobenzamide and propionic acid .
- Stabilization :
- Formulation : Use lyophilized solids stored at -20°C (vs. solutions in DMSO, which degrade faster) .
- Excipients : Add antioxidants (e.g., BHT) in solid dispersions to prevent oxidative cleavage .
Q. How can conflicting biological activity data (e.g., IC₅₀ variability across assays) be reconciled?
- Case Study : If IC₅₀ varies >10-fold between enzymatic (low nM) and cellular (µM) assays:
- Hypothesis 1 : Poor solubility limits cellular uptake. Verify via solubility assays (e.g., shake-flask method in PBS pH 7.4) .
- Hypothesis 2 : Off-target binding in cellular models. Perform counter-screens (e.g., CEREP panel) to identify confounding targets .
- Resolution : Use structure-activity relationship (SAR) studies. Modify the propionyl group (e.g., replace with trifluoromethyl) to enhance target specificity .
Q. What computational methods predict the compound’s pharmacokinetics and metabolite profiles?
- ADME Modeling :
- Software : SwissADME or ADMETLab to estimate bioavailability (~65% due to moderate solubility) and CYP450 metabolism (CYP3A4 likely primary) .
- Metabolites : Simulate phase I oxidation (propionyl → hydroxypropionyl) and phase II glucuronidation using GLORYx .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
